molecular formula C9H8F3NO2S B1324922 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952183-07-2

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide

Cat. No.: B1324922
CAS No.: 952183-07-2
M. Wt: 251.23 g/mol
InChI Key: VKFVYSKTICMYIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide typically involves the reaction of 4-(trifluoromethoxy)phenol with 2-bromoethanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoethanethioamide, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethanethioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Trifluoromethyl)phenoxy]ethanethioamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-[4-(Methoxy)phenoxy]ethanethioamide: Contains a methoxy group instead of a trifluoromethoxy group.

    2-[4-(Chloromethoxy)phenoxy]ethanethioamide: Features a chloromethoxy group in place of the trifluoromethoxy group.

Uniqueness

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological applications compared to its analogs .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-6(2-4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFVYSKTICMYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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